2-(Oxan-4-yloxy)-1,3-thiazole
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Overview
Description
2-(Oxan-4-yloxy)-1,3-thiazole is an organic compound that features a thiazole ring substituted with an oxan-4-yloxy group. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, and they are known for their diverse biological activities. The oxan-4-yloxy group, derived from tetrahydropyran, adds unique chemical properties to the molecule, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yloxy)-1,3-thiazole typically involves the reaction of a thiazole derivative with an oxan-4-yloxy group. One common method is the nucleophilic substitution reaction where a thiazole compound reacts with an oxan-4-yloxy halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-4-yloxy)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the oxan-4-yloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Oxan-4-yloxy)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yloxy)-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The oxan-4-yloxy group may enhance the compound’s binding affinity and selectivity. Pathways involved include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication and repair processes.
Comparison with Similar Compounds
Similar Compounds
2-(Oxan-4-yloxy)-1,3-oxazole: Similar structure but with an oxygen atom replacing the sulfur in the thiazole ring.
2-(Oxan-4-yloxy)-1,3-imidazole: Contains a nitrogen atom instead of sulfur in the ring.
2-(Oxan-4-yloxy)-1,3-diazole: Features two nitrogen atoms in the ring.
Uniqueness
2-(Oxan-4-yloxy)-1,3-thiazole is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(oxan-4-yloxy)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-4-10-5-2-7(1)11-8-9-3-6-12-8/h3,6-7H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRLLEBYVCGJRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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